molecular formula C11H12O4 B12008112 1,3-Dioxan-5-ol benzoate CAS No. 49784-60-3

1,3-Dioxan-5-ol benzoate

Cat. No.: B12008112
CAS No.: 49784-60-3
M. Wt: 208.21 g/mol
InChI Key: GSAPYSIZQBMGIQ-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The benzoate group is attached to the 5th position of the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ol benzoate can be synthesized through the acetalization of glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, resulting in a mixture of 2-phenyl-1,3-dioxan-5-ol and 2-phenyl-1,3-dioxolane-4-methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-ol benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoate group to an alcohol or other reduced forms.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced benzoate derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxan-5-ol benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dioxan-5-ol benzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates. The benzoate group may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxan-5-ol benzoate is unique due to the presence of both the dioxane ring and the benzoate group, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in scientific research and industrial applications.

Properties

CAS No.

49784-60-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1,3-dioxan-5-yl benzoate

InChI

InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2

InChI Key

GSAPYSIZQBMGIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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